2,3-Dichloro-4-{[6-(4-fluorophenoxy)-3-pyridyl]imino}but-2-enoic acid
Overview
Description
2,3-Dichloro-4-{[6-(4-fluorophenoxy)-3-pyridyl]imino}but-2-enoic acid, also known as pyridaben, is a pesticide that belongs to the class of pyridazinone derivatives. It is widely used in agriculture to control mites and other pests on crops such as cotton, fruits, and vegetables. Pyridaben has been shown to have a high level of efficacy against a wide range of pests, making it a popular choice among farmers and pest control professionals.
Mechanism of Action
Pyridaben works by inhibiting the activity of the mitochondrial electron transport chain in pests, leading to the disruption of energy production and ultimately causing the death of the pest. Pyridaben has been shown to specifically target complex I of the electron transport chain, making it a highly selective pesticide.
Biochemical and Physiological Effects:
Pyridaben has been shown to have a low toxicity to non-target organisms, including humans and mammals. However, studies have shown that 2,3-Dichloro-4-{[6-(4-fluorophenoxy)-3-pyridyl]imino}but-2-enoic acid can have toxic effects on aquatic organisms, such as fish and crustaceans. Pyridaben has also been shown to have a negative impact on soil microorganisms, which can have long-term effects on soil health and fertility.
Advantages and Limitations for Lab Experiments
Pyridaben has several advantages for use in lab experiments, including its high level of efficacy against a wide range of pests, its low toxicity to non-target organisms, and its specificity for complex I of the electron transport chain. However, 2,3-Dichloro-4-{[6-(4-fluorophenoxy)-3-pyridyl]imino}but-2-enoic acid can be expensive to produce and may not be suitable for use in certain experiments due to its potential impact on soil microorganisms and aquatic organisms.
Future Directions
There are several areas of future research for 2,3-Dichloro-4-{[6-(4-fluorophenoxy)-3-pyridyl]imino}but-2-enoic acid, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of parasitic infections, and the development of new formulations and delivery methods to improve its efficacy and reduce its impact on non-target organisms. Additionally, more research is needed to fully understand the long-term effects of 2,3-Dichloro-4-{[6-(4-fluorophenoxy)-3-pyridyl]imino}but-2-enoic acid on soil health and fertility. Overall, 2,3-Dichloro-4-{[6-(4-fluorophenoxy)-3-pyridyl]imino}but-2-enoic acid has shown great promise as a pesticide and has the potential to play an important role in the future of pest control.
Scientific Research Applications
Pyridaben has been extensively studied for its use as a pesticide in agriculture. Several studies have shown that 2,3-Dichloro-4-{[6-(4-fluorophenoxy)-3-pyridyl]imino}but-2-enoic acid is effective against a wide range of pests, including spider mites, red mites, and whiteflies. Pyridaben has also been shown to have a low toxicity to non-target organisms, making it a safer option for pest control. In addition to its use in agriculture, 2,3-Dichloro-4-{[6-(4-fluorophenoxy)-3-pyridyl]imino}but-2-enoic acid has also been studied for its potential use in the treatment of parasitic infections.
properties
IUPAC Name |
(E)-2,3-dichloro-4-[6-(4-fluorophenoxy)pyridin-3-yl]iminobut-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FN2O3/c16-12(14(17)15(21)22)8-19-10-3-6-13(20-7-10)23-11-4-1-9(18)2-5-11/h1-8H,(H,21,22)/b14-12+,19-8? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGFHEOSAVXXKS-JKJYPGQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)N=CC(=C(C(=O)O)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)N=C/C(=C(/C(=O)O)\Cl)/Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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